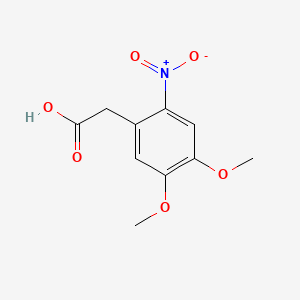

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

CAS No.: 73357-18-3

Cat. No.: VC2322799

Molecular Formula: C10H11NO6

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73357-18-3 |

|---|---|

| Molecular Formula | C10H11NO6 |

| Molecular Weight | 241.2 g/mol |

| IUPAC Name | 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid |

| Standard InChI | InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) |

| Standard InChI Key | WJPMJFUEMVXUCV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC |

| Canonical SMILES | COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structure

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is characterized by a phenyl ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and an acetic acid moiety. This unique structural arrangement confers specific chemical reactivity and biological properties to the compound.

Basic Chemical Information

The compound is identified by CAS number 73357-18-3 and has the molecular formula C₁₀H₁₁NO₆ . Its molecular weight is 241.199 g/mol, making it a relatively small organic molecule . The IUPAC name is 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid, though it is also known by several synonyms including 4,5-dimethoxy-2-nitrophenylacetic acid and benzeneacetic acid, 4,5-dimethoxy-2-nitro .

Structural Features

The structure contains several key functional groups that define its chemical behavior:

-

Two methoxy (–OCH₃) groups at positions 4 and 5 of the benzene ring

-

A nitro (–NO₂) group at position 2

-

An acetic acid (–CH₂COOH) side chain

The compound can be represented by the SMILES notation: COC1=C(C=C(C(=C1)CC(=O)O)N+[O-])OC .

Synthesis and Preparation

Although direct synthesis information for 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is limited in the provided search results, synthetic approaches can be inferred from related compounds.

Synthetic Routes

Applications and Uses

Pharmaceutical Applications

The primary application of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is as an intermediate in pharmaceutical synthesis . Its unique structural features make it valuable for developing more complex drug molecules.

Research Utility

As indicated by its presence in chemical supplier catalogs, this compound serves as an important building block in organic synthesis and medicinal chemistry research . The presence of multiple functional groups (methoxy, nitro, and carboxylic acid) provides versatile reaction sites for further modifications.

Chemical Reactivity

Stability Considerations

Storage recommendations suggest keeping the compound in a cool place with the container tightly closed in a dry and well-ventilated area. It should be stored away from oxidizing agents, indicating potential reactivity with such compounds .

| Hazard Statement | Classification | Percentage of Notifications | Warning Category |

|---|---|---|---|

| H302 | Harmful if swallowed | 90.5% | Acute toxicity, oral |

| H319 | Causes serious eye irritation | 100% | Serious eye damage/eye irritation |

These classifications are based on aggregated information from 42 reports by companies from 2 notifications to the ECHA C&L Inventory .

Precautionary Measures

The compound is associated with several precautionary statements (P-codes) including P264, P264+P265, P270, P280, P301+P317, P305+P351+P338, P330, P337+P317, and P501, which provide guidance on safe handling, storage, and disposal .

Comparative Analysis

Related Compounds

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid belongs to a family of substituted phenylacetic acids. Some structurally related compounds include:

-

4,5-Dimethoxy-2-nitrobenzoic acid (differs by having a direct carboxylic acid attachment to the ring instead of an acetic acid side chain)

-

2-(4,5-Dimethoxyphenyl)acetic acid (lacks the nitro group)

-

2-(4,5-Dimethoxy-2-aminophenyl)acetic acid (has an amino group instead of a nitro group)

The presence of the nitro group in 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid distinguishes it from many related compounds and contributes to its specific chemical reactivity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume